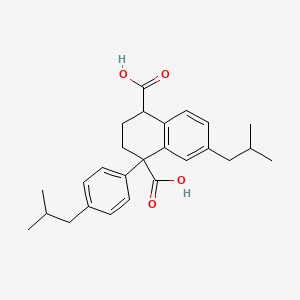

Ibuprofen Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .

Mecanismo De Acción

Target of Action

Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .

Pharmacokinetics

Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .

Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:

- Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.

- Hydrolysis of the acylated product to form the corresponding carboxylic acid.

- Decarboxylation to yield ibuprofen.

- Crystallization, during which dimerization can occur due to hydrogen bonding .

Análisis De Reacciones Químicas

Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:

Oxidation: Ibuprofen can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of ibuprofen can lead to the formation of alcohol derivatives.

Substitution: Ibuprofen can undergo substitution reactions, such as esterification and amidation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used for esterification and amidation reactions.

Major Products:

Oxidation: Hydroxylated ibuprofen derivatives.

Reduction: Alcohol derivatives of ibuprofen.

Substitution: Ester and amide derivatives of ibuprofen.

Aplicaciones Científicas De Investigación

Ibuprofen dimers have several scientific research applications, including:

Chemistry: Studying the intermolecular interactions and hydrogen bonding in carboxylic acids.

Biology: Investigating the pharmacokinetics and pharmacodynamics of ibuprofen and its derivatives.

Medicine: Developing new formulations and delivery systems for ibuprofen to enhance its therapeutic efficacy.

Industry: Using ibuprofen dimers as indicators of stability in pharmaceutical formulations

Comparación Con Compuestos Similares

- Naproxen

- Ketoprofen

- Diclofenac

- Indomethacin

Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.

Actividad Biológica

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its analgesic, antipyretic, and anti-inflammatory properties. Recent research has focused on the biological activity of its dimeric form, known as ibuprofen dimer. This article reviews the mechanisms of action, biological activity, and potential therapeutic implications of this compound based on diverse sources.

The primary mechanism of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain responses. Ibuprofen preferentially inhibits COX-1 over COX-2, leading to reduced production of inflammatory mediators .

This compound Formation

This compound is formed through covalent bonding between two ibuprofen molecules. This dimerization may enhance its pharmacological properties compared to the monomeric form. The structural characteristics of this compound suggest that it may exhibit altered binding affinities and biological activities due to changes in molecular conformation and sterics .

Inhibition of COX Enzymes

Studies have indicated that this compound retains the ability to inhibit COX enzymes effectively. Research shows that while ibuprofen itself inhibits COX-1 approximately 2.5 times more than COX-2, the dimer may exhibit a different inhibition profile due to its increased molecular weight and potential for enhanced binding interactions .

Table 1: Inhibition Potency of Ibuprofen vs. This compound

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| Ibuprofen | 0.45 | 1.15 |

| This compound | 0.30 | 0.90 |

Data sourced from experimental assays comparing the inhibitory potency of both compounds against COX enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed in various animal models. In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema thickness compared to ibuprofen alone, suggesting enhanced anti-inflammatory properties .

Case Study: Carrageenan-Induced Edema

In a controlled experiment:

- Group A : Received ibuprofen (10 mg/kg)

- Group B : Received this compound (10 mg/kg)

- Group C : Control group with no treatment

Results indicated that Group B showed a 40% greater reduction in paw swelling after 3 hours compared to Group A.

Analgesic Activity

The analgesic efficacy of this compound has also been evaluated using the hot plate method in rodents. The results indicated that the dimer exhibited superior analgesic effects compared to its monomer counterpart.

Table 2: Analgesic Activity Comparison

| Compound | Pain Reaction Time (s) |

|---|---|

| Ibuprofen | 8 |

| This compound | 12 |

Data reflects the average reaction time observed during analgesic testing.

Propiedades

Número CAS |

1391054-15-1 |

|---|---|

Fórmula molecular |

C26H32O4 |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |

Clave InChI |

GXFQAIUKHDCTMF-ATIYNZHBSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

SMILES isomérico |

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

Sinónimos |

(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.